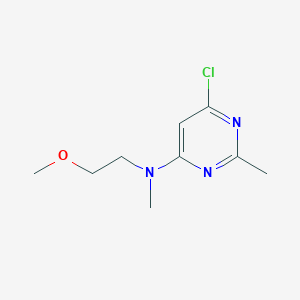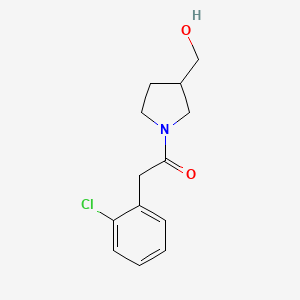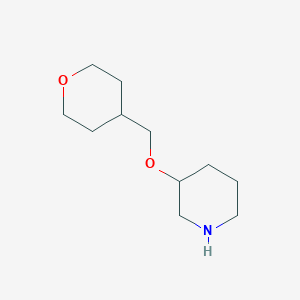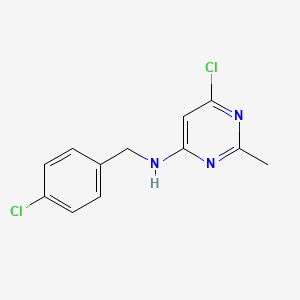
6-chloro-N-(2-methoxyethyl)-N,2-dimethylpyrimidin-4-amine
Vue d'ensemble
Description
6-Chloro-N-(2-methoxyethyl)-N,2-dimethylpyrimidin-4-amine (CMEPDM) is an organic compound with a variety of uses in scientific research. CMEPDM is an amine with a molecular formula of C7H14ClN3O, and it is synthesized by reacting a 2-methoxyethyl amine with 6-chloro-2,4-dimethylpyrimidine. CMEPDM has a variety of applications in scientific research, including its use in biochemical and physiological experiments, as well as its potential to be used in the development of new drugs and treatments.
Applications De Recherche Scientifique
Antifungal Applications
Research has demonstrated the antifungal effectiveness of derivatives of 6-chloro-N-(2-methoxyethyl)-N,2-dimethylpyrimidin-4-amine. A study synthesized various derivatives and evaluated their antifungal activity against Aspergillus terreus and Aspergillus niger. The results indicated that one of the compounds exhibited significant antifungal activity, with Aspergillus terreus being more affected compared to Aspergillus niger. This suggests potential development of these derivatives as antifungal agents (Jafar et al., 2017).
Antiangiogenic Potential
Another study focused on the antiangiogenic potential of synthetic compounds derived from 6-chloro-N-(2-methoxyethyl)-N,2-dimethylpyrimidin-4-amine. Through computational docking studies, one compound was identified with the lowest binding energy, suggesting strong theoretical antiangiogenic activity. This work implies that these derivatives could be explored further for their potential in cancer treatment by inhibiting angiogenesis (Jafar & Hussein, 2021).
Chemical Reactivity and Synthesis
The chemical reactivity of 6-chloro-N-(2-methoxyethyl)-N,2-dimethylpyrimidin-4-amine derivatives has been explored through various synthetic approaches. One study detailed the synthesis of novel pyrimidine derivatives, showcasing the versatility of these compounds in organic synthesis. The ability to generate a range of derivatives from a common precursor opens up possibilities for creating diverse molecules for further pharmacological evaluation (Botta et al., 1985).
Propriétés
IUPAC Name |
6-chloro-N-(2-methoxyethyl)-N,2-dimethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3O/c1-7-11-8(10)6-9(12-7)13(2)4-5-14-3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGGRPSIKNEAAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N(C)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(2-methoxyethyl)-N,2-dimethylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile](/img/structure/B1467311.png)
![{1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467312.png)
![N-butyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1467313.png)


![{1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467316.png)

![6-chloro-N-[(3-fluorophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1467322.png)

amine](/img/structure/B1467325.png)
amine](/img/structure/B1467326.png)
![{1-[(5-Bromothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467328.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B1467330.png)